

# The Multifaceted Role of tert-Butyl Nitrite in Alkene Difunctionalization: A Technical Guide

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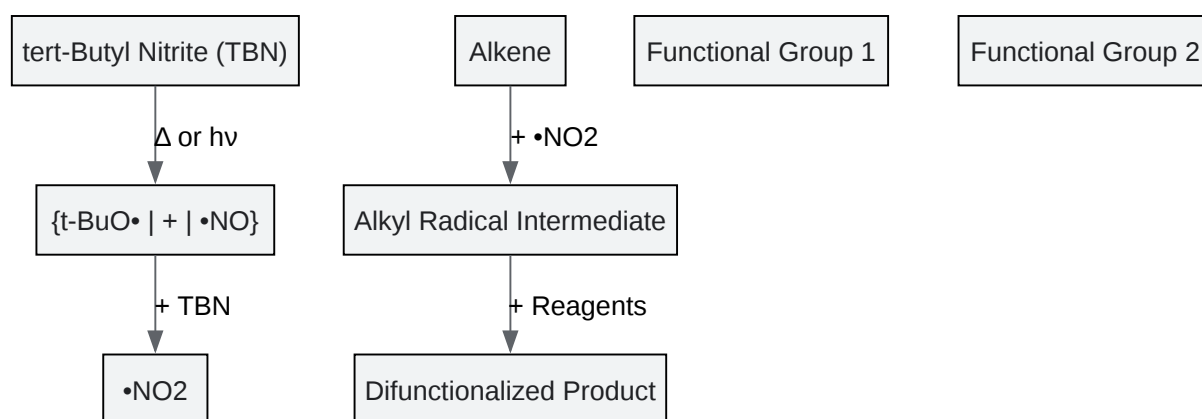
## Introduction

The development of efficient and selective methods for the difunctionalization of alkenes is a cornerstone of modern organic synthesis, enabling the rapid construction of complex molecular architectures from simple, readily available starting materials. Among the diverse reagents utilized to achieve this transformation, tert-butyl nitrite (TBN) has emerged as a versatile and powerful tool. Its ability to act as a radical initiator, a nitrogen source, and an oxidant under mild conditions has led to the development of a wide array of novel alkene difunctionalization reactions. This technical guide provides an in-depth overview of the pivotal role of tert-butyl nitrite in this field, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols to aid researchers in the practical application of these methodologies.

## Core Concepts: The Radical-Mediated Reactivity of tert-Butyl Nitrite

The utility of tert-butyl nitrite in alkene difunctionalization predominantly stems from its ability to generate radical species, particularly the nitrogen dioxide radical ( $\bullet\text{NO}_2$ ), upon thermal or photochemical decomposition. This radical can then initiate a cascade of reactions with alkenes, leading to the introduction of two new functional groups across the double bond. The specific outcome of the reaction is often dictated by the other reagents present in the reaction mixture, such as oxygen, water, or other radical precursors.

A generalized mechanistic pathway for the TBN-mediated difunctionalization of alkenes is depicted below. The process is initiated by the homolytic cleavage of the O-N bond in TBN to generate a tert-butoxyl radical and a nitric oxide radical. The tert-butoxyl radical can then react with another molecule of TBN to generate a nitrogen dioxide radical, which is the key intermediate in many of these transformations.



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Caption: Generalized mechanism of TBN-mediated alkene difunctionalization.

## Key Alkene Difunctionalization Reactions Involving tert-Butyl Nitrite

### Trifluoromethyloximation

The simultaneous introduction of a trifluoromethyl group and an oxime functionality across an alkene double bond represents a powerful strategy for the synthesis of valuable  $\alpha\text{-CF}_3$  ketoximes. In this reaction, tert-butyl nitrite serves a dual role as both the nitrogen source for the oxime and the oxidant in a free-radical process.<sup>[1]</sup> This method is notable for being transition-metal-free and proceeding under mild, room-temperature conditions.<sup>[1]</sup>

Reaction Scheme:



Entry	Alkene Substrate	Product	Yield (%)	Reference
1	Styrene	1-Phenyl-2-(trifluoromethyl)ethan-1-one oxime	75	[1]
2	4-Methylstyrene	1-(p-Tolyl)-2-(trifluoromethyl)ethan-1-one oxime	78	[1]
3	4-Methoxystyrene	1-(4-Methoxyphenyl)-2-(trifluoromethyl)ethan-1-one oxime	82	[1]
4	4-Chlorostyrene	1-(4-Chlorophenyl)-2-(trifluoromethyl)ethan-1-one oxime	65	[1]
5	1-Octene	1-(Trifluoromethyl)octan-2-one oxime	55	[2]
6	Cyclohexene	2-(Trifluoromethyl)cyclohexan-1-one oxime	48 (as a mixture of isomers)	[2]

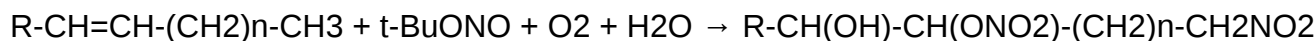
To a solution of styrene (1.0 mmol, 1.0 equiv) and CF<sub>3</sub>SO<sub>2</sub>Na (2.0 mmol, 2.0 equiv) in DMSO (5.0 mL) was added tert-butyl nitrite (2.0 mmol, 2.0 equiv) dropwise at room temperature. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction

(monitored by TLC), the mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.

## Aerobic Radical Multifunctionalization

In the presence of molecular oxygen, tert-butyl nitrite can mediate the multifunctionalization of alkenes, leading to the formation of nitrated  $\gamma$ -lactols or 4-hydroxy-5-nitropentyl nitrate derivatives.<sup>[3][4]</sup> Interestingly, the presence of water can significantly alter the reaction outcome, shifting the product distribution from  $\gamma$ -lactols to the nitrate derivatives.<sup>[3][5]</sup> This reaction proceeds through a radical cascade involving oxynitration and subsequent C(sp<sup>3</sup>)-H oxidation.<sup>[4]</sup>

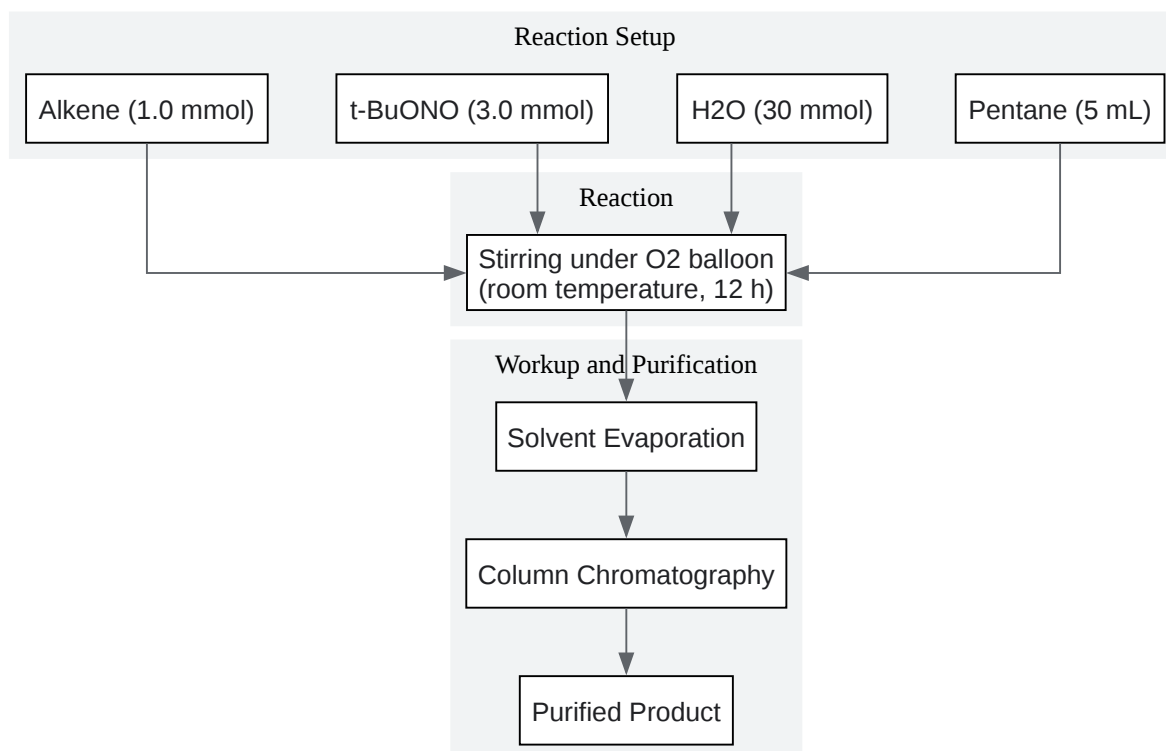
Reaction Scheme (with water):



Entry	Alkene Substrate	Product	Yield (%)	Reference
1	1-Decene	1-Nitratodecan-2-ol	65	<sup>[3]</sup>
2	1-Dodecene	1-Nitratododecan-2-ol	68	<sup>[3]</sup>
3	(E)-5-Decene	Mixture of regioisomers	55	<sup>[3]</sup>
4	Cyclooctene	trans-1-Nitratocyclooctan-2-ol	62	<sup>[3]</sup>

A mixture of 1-decene (1.0 mmol, 1.0 equiv), tert-butyl nitrite (3.0 mmol, 3.0 equiv), and water (30 mmol, 30 equiv) in pentane (5 mL) was stirred under an oxygen atmosphere (balloon) at

room temperature for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate = 20:1) to afford the desired product.[6]



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Caption: Experimental workflow for aerobic radical multifunctionalization.

## Nitration-Peroxidation

The combination of tert-butyl nitrite and tert-butyl hydroperoxide (TBHP) provides a selective method for the nitration-peroxidation of alkenes, yielding valuable  $\beta$ -peroxyl nitroalkanes.[7]

This reaction proceeds under mild conditions and offers a direct route to introduce both a nitro group and a peroxy group across a double bond.[7]

Reaction Scheme:



Entry	Alkene Substrate	Product	Yield (%)	Reference
1	Styrene	1-(tert-Butylperoxy)-2-nitro-1-phenylethane	94	[7]
2	4-Methylstyrene	1-(tert-Butylperoxy)-1-(p-tolyl)-2-nitroethane	92	[7]
3	4-Bromostyrene	1-(4-Bromophenyl)-1-(tert-butylperoxy)-2-nitroethane	85	[7]
4	$\alpha$ -Methylstyrene	2-(tert-Butylperoxy)-1-nitro-2-phenylpropane	88	[7]
5	Indene	1-(tert-Butylperoxy)-2-nitroindan	76	[7]

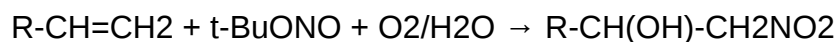
To a solution of styrene (0.5 mmol, 1.0 equiv) and  $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$  (10 mol %) in MeCN (2.0 mL) were added tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv, in decane) and tert-butyl nitrite (1.0 mmol, 2.0 equiv) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 5 hours. After completion, the reaction was quenched with water and extracted

with ethyl acetate. The combined organic layers were washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The residue was purified by column chromatography on silica gel to afford the product.[7]

## Nitro-hydroxylation

The direct vicinal nitro-hydroxylation of alkenes to furnish β-nitro alcohols can be effectively achieved using tert-butyl nitrite in a biphasic solvent system of hexane and water under an air atmosphere.[8] Water plays a crucial role in this transformation, promoting the formation of the desired β-nitro alcohol over the competing nitro-nitrate side product.[8]

Reaction Scheme:



Entry	Alkene Substrate	Product	Yield (%)	Reference
1	Styrene	2-Nitro-1-phenylethan-1-ol	72	[8]
2	4-Methylstyrene	1-(p-Tolyl)-2-nitroethan-1-ol	75	[8]
3	4-Chlorostyrene	1-(4-Chlorophenyl)-2-nitroethan-1-ol	68	[8]
4	trans-β-Methylstyrene	1-Phenyl-2-nitropropan-1-ol	65 (as a mixture of diastereomers)	[8]

A solution of styrene (1.0 mmol) in a mixture of hexane (5 mL) and water (5 mL) was stirred vigorously under an air atmosphere (balloon). Tert-butyl nitrite (2.0 mmol) was added dropwise, and the reaction mixture was stirred at room temperature for 24 hours. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under

reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 5:1) to give the desired  $\beta$ -nitro alcohol.[8]

## Conclusion

Tert-butyl nitrite has proven to be an exceptionally valuable reagent in the field of alkene difunctionalization. Its ability to generate radical species under mild conditions has enabled the development of a diverse range of transformations, providing access to a variety of important functionalized molecules. The reactions highlighted in this guide, including trifluoromethyloximation, aerobic radical multifunctionalization, nitration-peroxidation, and nitro-hydroxylation, demonstrate the versatility of TBN. For researchers in academia and industry, particularly in the realm of drug discovery and development, the methodologies described herein offer powerful tools for the synthesis of novel chemical entities. The provided quantitative data and detailed experimental protocols are intended to facilitate the adoption and further exploration of these powerful synthetic methods.

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